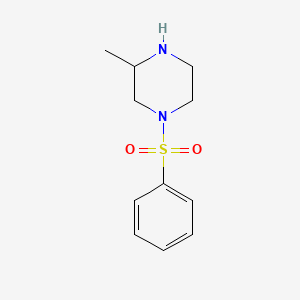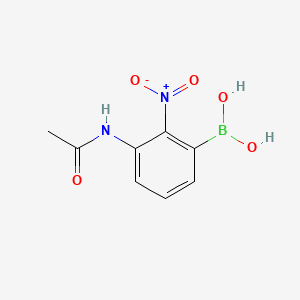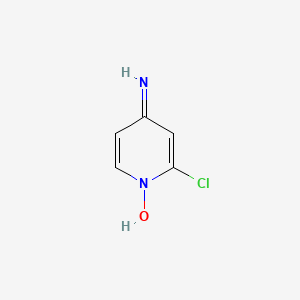![molecular formula C9H20Cl2N2 B582043 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride CAS No. 906081-58-1](/img/structure/B582043.png)
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride
Vue d'ensemble
Description
“9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride” is a chemical compound with the molecular formula C9H18N2.2ClH and a molecular weight of 227.18 . It is an impurity in the synthesis of Granisetron HCl, a specific serotonin (5HT3) receptor antagonist .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7-,8+,9-;; . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 200.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its molar refractivity is 46.8±0.3 cm3 .Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, including amines and azo-based substances, are prevalent in various industries and pose environmental risks due to their resistance to conventional degradation. Advanced Oxidation Processes (AOPs) have been identified as effective methods for the mineralization and degradation of these compounds. This approach could potentially apply to the degradation or transformation of "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride," considering its nitrogen-containing structure. Ozone and Fenton processes are particularly noted for their reactivity towards amines, with degradation sensitivity highly dependent on conditions such as pH and treatment duration (Bhat & Gogate, 2021).
Synthesis and Biological Activities of Heterocyclic Compounds
Research on heterocyclic compounds, particularly those derived from reactions involving ketones, aldehydes, and ammonium acetate, highlights the synthesis and potential biological activities of these structures. The functionalization of compounds like "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride" could lead to derivatives with significant antibacterial and antifungal activities. The study of 3-azabicyclo [3.3.1] nonanones derivatives reveals that electron-withdrawing groups enhance biological activity, suggesting avenues for the modification and application of the compound (Mazimba & Mosarwa, 2015).
Neuroprotective and Antidepressant Activities
While not directly related to "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride," studies on various compounds with structural similarities to tricyclic antidepressants provide insights into the potential neurobiological properties of such chemicals. Research has demonstrated that certain compounds can interact with neurotransmitter systems, exhibit neuroprotective qualities, and potentially offer benefits in treating depressive disorders. This suggests that similar compounds, possibly including "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride," could be explored for their effects on central plasticity, neuronal excitability, and their roles in emotional learning and memory (McEwen & Olié, 2005).
Mécanisme D'action
Target of Action
The primary target of 9-Methyl-9-azabicyclo[33It is suggested that it may have a role as an antiemetic , which are drugs that help prevent and treat nausea and vomiting, often used in chemotherapy and surgery .
Mode of Action
The specific mode of action of 9-Methyl-9-azabicyclo[33As an antiemetic, it could potentially work by blocking the action of neurotransmitters in the brain that trigger nausea and vomiting .
Biochemical Pathways
The exact biochemical pathways affected by 9-Methyl-9-azabicyclo[33Antiemetics often work by interfering with neurotransmitter pathways, such as the serotonin pathway, in the brain to prevent the initiation of the vomiting reflex .
Result of Action
The molecular and cellular effects of 9-Methyl-9-azabicyclo[33As an antiemetic, its overall effect would be the prevention or reduction of nausea and vomiting .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 9-Methyl-9-azabicyclo[33It is noted that the compound should be stored in an inert atmosphere at room temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQLBGNYBPWAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596859 | |
| Record name | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride | |
CAS RN |
135906-03-5 | |
| Record name | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




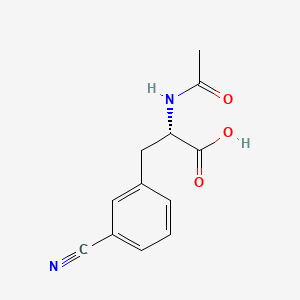

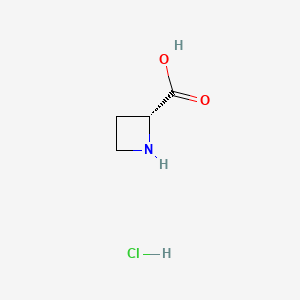
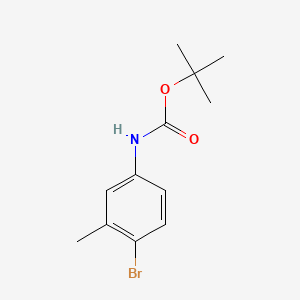

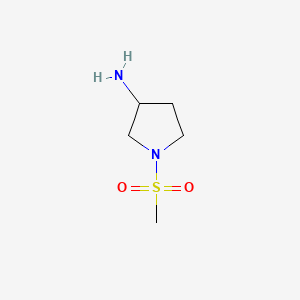


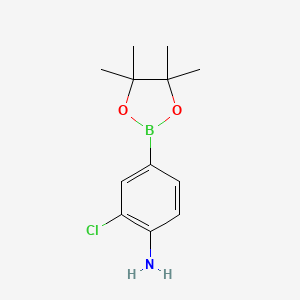
![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)
